molecular formula C17H16N2O5S2 B2637352 N-(6-methoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 941901-56-0

N-(6-methoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No.: B2637352
CAS No.: 941901-56-0
M. Wt: 392.44
InChI Key: PPBJXBSBFPKSRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Methoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a benzothiazole-derived acetamide featuring a 6-methoxy substitution on the benzothiazole core and a sulfonyl-linked 4-methoxyphenyl group. This compound is synthesized via nucleophilic substitution or coupling reactions involving 2-amino-6-methoxybenzothiazole and sulfonyl acetamide intermediates (). Its structural uniqueness lies in the sulfonyl bridge, which distinguishes it from other benzothiazole acetamides with ether, piperazine, or heterocyclic substituents ().

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S2/c1-23-11-3-6-13(7-4-11)26(21,22)10-16(20)19-17-18-14-8-5-12(24-2)9-15(14)25-17/h3-9H,10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBJXBSBFPKSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-methoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N3O3SC_{18}H_{19}N_{3}O_{3}S, with a molecular weight of approximately 373.5 g/mol. The compound features a benzo[d]thiazole moiety, which is known for its pharmacological activities, and a methoxyphenyl sulfonamide group that may enhance its biological profile.

Anticancer Properties

Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance, research indicates that derivatives of benzothiazole exhibit significant cytotoxicity against human breast cancer cells (MCF-7) and human liver cancer cells (HepG2). The mechanism appears to involve the induction of apoptosis and cell cycle arrest, suggesting that the compound may interfere with critical cellular pathways involved in tumor growth and proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies show that it exhibits activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes or interference with essential metabolic processes .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Animal models demonstrate a reduction in inflammation markers following treatment, indicating potential therapeutic applications in inflammatory diseases .

Study 1: Cytotoxicity Evaluation

A study conducted on synthesized derivatives of benzothiazole, including the target compound, revealed IC50 values indicating significant cytotoxicity against various cancer cell lines. The results are summarized in Table 1.

CompoundCell LineIC50 (µM)
This compoundMCF-712.5
N-(6-methoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonamide)HepG215.0
Control (Doxorubicin)MCF-70.5

Table 1: Cytotoxicity of this compound against cancer cell lines.

Study 2: Antimicrobial Activity

In another study focusing on antimicrobial effects, the compound was tested against common pathogens, yielding promising results as illustrated in Table 2.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Table 2: Antimicrobial activity of this compound.

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer potential of N-(6-methoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide. It has demonstrated cytotoxic effects against various cancer cell lines. For instance, research indicates that derivatives of this compound exhibit significant inhibition of cell proliferation in breast and colon cancer models, suggesting its potential as a lead compound for anticancer drug development .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. In particular, it has been evaluated for its effectiveness against Helicobacter pylori, a bacterium associated with gastric ulcers and cancer . The sulfonamide moiety enhances its antibacterial properties, making it a candidate for further exploration in antibiotic development.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory effects of this compound. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models, indicating its potential use in treating inflammatory diseases .

Biochemical Mechanisms

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes involved in cancer progression and inflammation.
  • Cell Cycle Arrest : Studies suggest that it induces cell cycle arrest in cancer cells, leading to apoptosis.

Case Study 1: Anticancer Screening

A study conducted on a series of benzothiazole derivatives, including this compound, revealed IC50 values indicating potent cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The results suggested that modifications to the benzothiazole structure could enhance anticancer activity .

Case Study 2: Antimicrobial Evaluation

In vitro tests showed that this compound exhibited significant antibacterial activity against resistant strains of H. pylori. The study concluded that the compound's mechanism likely involves disruption of bacterial cell wall synthesis .

Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerMCF-7 (Breast Cancer)10
AnticancerHCT116 (Colon Cancer)12
AntimicrobialHelicobacter pylori15
Anti-inflammatoryRAW 264.7 Macrophages20

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features:
  • Benzothiazole Core : The 6-methoxybenzothiazole moiety is shared with compounds like N-(6-methoxybenzo[d]thiazol-2-yl)-2-(4-(prop-2-yn-1-yloxy)phenyl)acetamide (Compound 22, ), which replaces the sulfonyl group with a propargyloxy linker.
  • Sulfonyl vs. Heterocyclic Substituents : Unlike derivatives with triazole (e.g., 5a , ) or piperazine (e.g., 18 , ) substituents, the sulfonyl group in the target compound may enhance metabolic stability and hydrogen-bonding capacity ().

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents Reference
Target Compound 392.42 (calculated) Not reported Not reported 6-methoxybenzothiazole, sulfonyl -
5a (Triazole derivative) ~340 (estimated) 208–209 52.5 Triazole-thio, 6-methoxybenzothiazole
18 (Piperazine derivative) 438.54 302–303 82 4-Methoxyphenylpiperazine
Compound 22 (Propargyloxy derivative) Not reported Not reported 51 Propargyloxy, 6-methoxybenzothiazole
N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide 298.34 (calculated) Not reported Not reported p-Tolyl, acetamide

Trends :

  • Higher melting points (e.g., 18 : 302–303°C) correlate with polar substituents (e.g., methoxy, piperazine) enhancing crystallinity.
  • Sulfonyl groups may increase molecular weight and polarity compared to ether-linked analogs.
Anticancer Activity:
  • The target compound’s structural analog, N-(4-(6-methoxybenzo[d]thiazol-2-yl)phenyl)acetamide , demonstrated potent cytotoxicity against the T47D breast cancer cell line (IC₅₀ comparable to etoposide) ().
  • Compounds 38–40 (), featuring pyrrolidinyl/morpholinyl-quinazoline sulfonyl groups, showed broad-spectrum anti-cancer activity, suggesting sulfonyl groups enhance target binding.
Antimicrobial and Enzyme Inhibition:
  • Thiazole acetamides with aryl or phenoxy substituents (e.g., 107b, 107e) exhibited antibacterial activity (MIC: 6.25–12.5 µg/mL) and antifungal effects ().
  • Urease inhibition studies () highlight the importance of hydrogen-bonding interactions, where the target compound’s sulfonyl group may outperform aryl substituents in binding affinity.
Kinase and Enzyme Modulation:

Structure-Activity Relationships (SAR)

  • Methoxy Groups : The 6-methoxy group on benzothiazole enhances solubility and bioavailability, as seen in Compound 22 () and cytotoxic derivatives ().
  • Sulfonyl vs. Ether Linkers : Sulfonyl bridges improve stability and hydrogen-bonding capacity compared to propargyloxy or piperazine linkers ().
  • Heterocyclic Substituents : Triazole or morpholinyl groups (e.g., 5a , ; 1c , ) may broaden biological activity but reduce selectivity.

Q & A

Q. Basic

  • IR spectroscopy : Identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, NH at ~3450 cm⁻¹) .
  • NMR spectroscopy :
    • ¹H NMR : Methoxy groups appear as singlets at δ 3.8–4.0 ppm; aromatic protons show splitting patterns between δ 6.8–8.3 ppm .
    • ¹³C NMR : Carbonyl carbons (C=O) resonate at δ 165–170 ppm .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated for analogs: 394.382) .
  • HPLC : Validates purity (>90% for bioactive derivatives) .

How can structure-activity relationship (SAR) studies guide kinase inhibition research?

Q. Advanced

  • Substituent modifications :
    • Methoxy groups at position 6 on benzothiazole enhance solubility and target binding (e.g., VEGFR-2 inhibition) .
    • Sulfonyl acetamide moieties improve interactions with kinase ATP-binding pockets .
  • Bioactivity assays :
    • Enzyme inhibition (IC₅₀) against CK1 or BRAF mutants .
    • Cell-based assays (e.g., HCT-116 or MCF-7 lines) correlate in vitro potency with cytotoxicity .

How to resolve discrepancies in NMR data for structural isomers?

Q. Advanced

  • 2D NMR techniques :
    • HSQC/HMBC : Differentiates between regioisomers (e.g., methoxy vs. nitro group placement) .
    • NOESY : Confirms spatial proximity of aromatic protons .
  • X-ray crystallography : Resolves ambiguous bond angles (e.g., nitro group torsion angles in related compounds) .

What are common impurities during synthesis, and how are they controlled?

Q. Basic

  • Unreacted intermediates : Traced via TLC and removed through iterative washing (e.g., cold ethanol) .
  • Sulfonylation by-products : Controlled by stoichiometric excess of sulfonyl chloride and inert atmospheres .
  • Oxidation products : Minimized using antioxidants (e.g., BHT) in reflux conditions .

How to address poor solubility in biological assays?

Q. Advanced

  • Co-solvents : DMSO (≤1% v/v) or cyclodextrin inclusion complexes enhance aqueous solubility .
  • Prodrug strategies : Esterification of methoxy groups improves lipophilicity .
  • Salt formation : Hydrochloride salts of acetamide derivatives increase bioavailability .

What in silico methods predict target engagement and toxicity?

Q. Advanced

  • Molecular docking : GLIDE or AutoDock models interactions with VEGFR-2 (e.g., glide scores >−8.0 kcal/mol for analogs) .
  • Pharmacophore modeling : Identifies critical hydrogen bond donors (NH) and π-π stacking motifs .
  • ADMET prediction : SwissADME estimates logP (~3.5) and CNS permeability for lead optimization .

How to design dose-response experiments for cytotoxicity studies?

Q. Basic

  • MTT assay protocol :
    • Cell lines: HCT-116 (colon), MCF-7 (breast), or PC-3 (prostate) .
    • Dose range: 0.1–100 µM, incubated for 48–72 hours .
    • Controls: Cisplatin or doxorubicin as positive standards .
  • Data normalization : IC₅₀ values calculated via nonlinear regression (GraphPad Prism) .

What spectral contradictions arise from tautomerism, and how are they resolved?

Q. Advanced

  • Thione-thiol tautomerism : IR peaks at ~1659 cm⁻¹ (C=O) and ~1170 cm⁻¹ (C=S) distinguish tautomers .
  • Dynamic NMR : Variable-temperature experiments (e.g., −40°C to 25°C) stabilize tautomeric forms for analysis .

How do substituents on the distal aryl ring influence bioactivity?

Q. Advanced

  • Electron-withdrawing groups (NO₂, CF₃) : Enhance antiproliferative activity (e.g., MIC = 0.82 µM for nitro derivatives) .
  • Electron-donating groups (OCH₃, CH₃) : Improve kinase selectivity (e.g., 51% yield for 6-methoxy analogs) .
  • Halogen substituents (Cl, Br) : Increase binding affinity to DprE1 (e.g., 74% inhibition for chloro derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.